2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine is a complex organic compound with the molecular formula C10H14N4O and a molecular weight of 206.25 g/mol This compound features a unique bicyclic structure, which includes an 8-oxa-3-azabicyclo[321]octane moiety fused to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 2-(8-Oxa-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 2-(8-Oxa-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have been applied as key synthetic intermediates in several total syntheses .
Biochemical Pathways
The exact biochemical pathways affected by 2-(8-Oxa-3-azabicyclo[32The 8-azabicyclo[321]octane scaffold is known to be involved in a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . One common method for synthesizing this scaffold is through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This allows for the stereocontrolled formation of the bicyclic scaffold . Additionally, methodologies involving desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar bicyclic compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and reagents to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and reducing agents like zinc bromide (ZnBr2) . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s bicyclic structure is similar to that of tropane alkaloids, which are known for their biological activities.
Medicine: Due to its structural similarity to biologically active compounds, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-: This compound shares a similar bicyclic structure but differs in its functional groups.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: This compound is a hydrogen bond acceptor and donor, and can undergo various chemical reactions such as bromination and sulfonylation.
Uniqueness
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine is unique due to its combination of the 8-oxa-3-azabicyclo[3.2.1]octane moiety with a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-7-3-12-10(13-4-7)14-5-8-1-2-9(6-14)15-8/h3-4,8-9H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKCJRJBBRWSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C(C=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.